molecular formula C14H22N4O2 B2733421 tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate CAS No. 1448850-61-0

tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2733421
CAS No.: 1448850-61-0
M. Wt: 278.356
InChI Key: ZGTDOCGOWZXXGI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 6-methylpyrimidin-4-yl amino substituent at the 3R position of the pyrrolidine ring. Its molecular formula is C₁₅H₂₄N₄O₂, with a molecular weight of 292.38 g/mol.

Properties

IUPAC Name

tert-butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)17-11-5-6-18(8-11)13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,15,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTDOCGOWZXXGI-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced through esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the 6-Methylpyrimidin-4-yl Group: This step involves a nucleophilic substitution reaction where the pyrrolidine nitrogen attacks a suitable electrophile, such as 6-methylpyrimidin-4-yl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions may target the pyrimidine ring or the ester group, converting them into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound is explored for its potential as a pharmacophore in drug design. Its structure suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for developing new therapeutic agents.

Industry

In the chemical industry, it may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access and altering the enzyme’s activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions with the target protein.

Comparison with Similar Compounds

Stereochemical Variants: (3R) vs. (3S) Isomers

  • tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate (): The (3S) isomer differs only in the configuration of the amino group on the pyrrolidine ring. Key Insight: Enantiomeric pairs often exhibit divergent pharmacokinetic or pharmacodynamic profiles, necessitating chiral separation during synthesis .

Pyrimidine vs. Pyridine Derivatives

  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Replaces the pyrimidine ring with a substituted pyridine (iodo, methoxy).
  • (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate ():
    • Contains a fluoropyridine core and a hydroxymethyl-pyrrolidine substituent.
    • Fluorine improves metabolic stability and membrane permeability compared to the methylpyrimidine group .

Substituent Variations on the Pyrrolidine Ring

  • tert-Butyl (3R,4R)-3-[(2-cyclohex-1-en-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate (): Features a cyclohexenylethyl amino group and a hydroxyl substituent at the 4-position.
  • (3R,4R)-tert-Butyl 3-Hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate ():
    • Dual hydroxyl and hydroxymethyl groups enhance hydrogen-bonding capacity, making it suitable for polar target interactions.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidine 3R-(6-methylpyrimidin-4-yl)amino, 1-tert-butyl C₁₅H₂₄N₄O₂ 292.38 Chiral center, pyrimidine core
(3S) Isomer Pyrrolidine 3S-(6-methylpyrimidin-4-yl)amino, 1-tert-butyl C₁₅H₂₄N₄O₂ 292.38 Enantiomeric differences in activity
Pyridine Derivative Pyridine 2-Fluoro-6-(pyrrolidin-1-yl), 1-tert-butyl C₁₈H₂₇FN₂O₄ 366.43 Fluorine-enhanced stability
Cyclopropane Analog Pyrimidine 6-(Cyclopropylamino), 3R-amino, 1-tert-butyl C₁₆H₂₅N₅O₂ 319.40 Increased steric bulk
Hydroxy-Substituted Pyrrolidine 3R,4R-dihydroxy, 1-tert-butyl C₁₀H₁₉NO₄ 217.26 High polarity, solubility

Challenges and Limitations

  • Stereochemical Purity : Isolation of the (3R) isomer requires chiral chromatography or asymmetric synthesis, increasing production costs .
  • Solubility : Pyrimidine-based compounds often exhibit lower aqueous solubility compared to pyridine derivatives, necessitating formulation optimization .

Biological Activity

tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate, with CAS number 1448850-61-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H22N4O2. Its structure includes a pyrrolidine core substituted with a tert-butyl group and a 6-methylpyrimidine moiety, which may influence its biological interactions.

Antiviral Activity

Recent studies have indicated that compounds similar to tert-butyl derivatives exhibit antiviral properties. For instance, N-Heterocycles, including those with pyrimidine structures, have shown promise as antiviral agents against various viruses, including HIV and influenza . Although specific data on this compound is limited, the structural similarities suggest potential antiviral efficacy.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. Research has indicated that pyrimidine derivatives can act as inhibitors of various enzymes involved in disease processes. For example, some pyrimidine-based compounds have been shown to inhibit reverse transcriptase, an enzyme critical for the replication of retroviruses . The specific activity of this compound in this context remains to be fully elucidated.

Cytotoxicity and Selectivity

The cytotoxic effects of compounds are typically assessed using the CC50 value, which indicates the concentration required to kill 50% of a cell population. Lower CC50 values suggest higher cytotoxicity. While specific CC50 data for this compound is not available, similar compounds have demonstrated varying degrees of cytotoxicity depending on their structural modifications .

Case Studies

  • Antiviral Screening : A study involving various pyrimidine derivatives found that certain structural modifications enhanced antiviral activity against HIV. The presence of a methyl group at the 6-position of the pyrimidine ring was noted to improve binding affinity to viral targets .
  • Enzyme Activity : Inhibition assays conducted on related compounds demonstrated significant activity against key enzymes in viral replication pathways. These findings suggest that this compound may also exhibit similar enzyme inhibition characteristics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralPotential against HIV
Enzyme InhibitionInhibits reverse transcriptase
CytotoxicityVaries with compound structure

Q & A

Advanced Research Question

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (3R)-pyrrolidine-Boc derivatives) to avoid racemization .
  • Reaction Monitoring : Employ chiral HPLC or polarimetry to confirm retention of configuration post-synthesis .
  • Low-Temperature Conditions : Conduct coupling reactions at 0°C to minimize thermal racemization .

What analytical techniques are recommended for characterizing this compound and verifying its purity?

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm), pyrimidine protons (δ ~8.5–9.0 ppm), and pyrrolidine backbone .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~307.4 g/mol) and fragmentation patterns.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

How does the tert-butyl group influence the compound's stability and solubility in biological assays?

Advanced Research Question

  • Stability : The tert-butyl group sterically shields the pyrrolidine ring, reducing enzymatic degradation in vitro .
  • Solubility : Enhances lipophilicity, improving membrane permeability in cellular assays. Solubility can be optimized using DMSO or cyclodextrin-based carriers .
  • Validation : Compare pharmacokinetic profiles of tert-butyl derivatives vs. unprotected analogs using LC-MS .

What strategies address discrepancies in bioactivity data across different studies?

Advanced Research Question

  • Source Verification : Cross-check compound purity (e.g., via COA from suppliers) and stereochemical integrity .
  • Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Statistical Analysis : Use multivariate regression to isolate confounding factors (e.g., cell line heterogeneity) .

How can computational methods predict the compound's interaction with biological targets?

Advanced Research Question

  • Docking Studies : Use software like AutoDock Vina to model interactions with pyrimidine-binding enzymes (e.g., kinases).
  • Quantum Mechanics (QM) : Calculate binding energies of the tert-butyl and pyrimidine groups to optimize affinity .
  • Validation : Correlate computational predictions with surface plasmon resonance (SPR) binding assays .

What are the recommended storage conditions to ensure long-term stability?

Basic Research Question

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group .
  • Desiccation : Use silica gel packs to avoid moisture-induced degradation .
  • Stability Monitoring : Perform periodic HPLC checks every 6 months .

How can researchers modify the compound to enhance its selectivity for specific enzyme targets?

Advanced Research Question

  • Pyrimidine Substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) at the 6-methyl position to modulate binding .
  • Pyrrolidine Modifications : Replace tert-butyl with alternative carbamates (e.g., benzyl) to alter steric and electronic profiles .
  • SAR Studies : Test derivatives in enzyme inhibition assays (e.g., IC50 determinations) to establish structure-activity relationships .

What safety precautions are critical when handling this compound in the lab?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • Emergency Protocols : Immediate rinsing with water for spills and consultation with a poison control center for ingestion .

How can researchers validate the compound's role in nucleotide biosynthesis pathways?

Advanced Research Question

  • Isotope Labeling : Use 13C/15N-labeled analogs to track incorporation into nucleotide pools via LC-MS .
  • Enzyme Inhibition Assays : Test against dihydrofolate reductase (DHFR) or thymidylate synthase using fluorometric kits .
  • Gene Expression Profiling : Perform RNA-seq on treated cells to identify dysregulated nucleotide-related genes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.